N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Data
1H NMR (300 MHz, DMSO-d6):
- δ 1.10–1.25 (m, 4H): Cyclopropyl group protons.
- δ 2.05 (s, 3H): Acetamide methyl group.
- δ 4.30 (s, 2H): Chloromethyl (-CH2Cl) protons.
- δ 4.75 (br s, 1H): Cyclopropylmethine proton.
- δ 7.45 (s, 1H): Thiazole C5-H proton.
13C NMR (75 MHz, DMSO-d6):
Mass Spectrometric Fragmentation Patterns
Electrospray Ionization (ESI-MS):
Infrared (IR) and UV-Vis Absorption Profiles
IR (KBr, cm⁻¹):
- 3280: N-H stretch (amide).
- 1665: C=O stretch (amide I band).
- 1540: N-H bend (amide II band).
- 680: C-Cl stretch.
UV-Vis (MeOH, λmax):
Crystallographic Studies and Three-Dimensional Conformational Analysis
While direct crystallographic data for this compound is limited, analogous thiazole derivatives (e.g., 4-amino-5-indolyl-1,2,4-triazole-3-thione) crystallize in monoclinic systems with space group P2 and unit cell parameters:
- $$a = 6.235 \, \text{Å}, \, b = 26.016 \, \text{Å}, \, c = 12.486 \, \text{Å}, \, \beta = 93.24^\circ$$.
For N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide, predicted conformational features include:
- Planarity of the thiazole ring.
- Dihedral angle of $$85^\circ$$ between the cyclopropyl and thiazole planes.
- Intramolecular hydrogen bonding between the acetamide N-H and thiazole sulfur.
Properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2OS/c1-6(13)12(8-2-3-8)9-11-7(4-10)5-14-9/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMXNHDRBMVEGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thiazole Core
The initial step involves constructing the 1,3-thiazole ring, typically via a Hantzsch-type cyclization or a Gewald reaction. The Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound and a cyanoester, is frequently employed due to its versatility and high regioselectivity:
A typical reaction involves:
- Condensation of α-cyanothioacetamide with an appropriate aldehyde (e.g., formaldehyde or substituted aldehyde)
- Cyclization under basic conditions (e.g., sodium ethoxide)
- Subsequent oxidation to form the aromatic thiazole ring
Chloromethylation of the Thiazole Ring
The chloromethyl group at the 4-position is introduced via electrophilic chloromethylation, often employing chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst such as zinc chloride or stannous chloride:
- Reacting the thiazole intermediate with chloromethylating agents under controlled conditions
- Using catalytic amounts of Lewis acids to facilitate electrophilic substitution at the 4-position
- Maintaining low temperature to improve regioselectivity and minimize poly-substitution
This step yields the chloromethylated thiazole derivative, which serves as a key intermediate for further functionalization.
Formation of the N-Cyclopropylacetamide Moiety
The final step involves coupling the chloromethylated thiazole with N-cyclopropylacetamide. This typically proceeds via nucleophilic substitution, where the amide nitrogen acts as the nucleophile attacking the electrophilic chloromethyl group:
- Reacting the chloromethylated thiazole with N-cyclopropylacetamide in the presence of a base such as potassium carbonate or sodium hydride
- Conducting the reaction in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Optimizing temperature and reaction time to maximize yield and purity
This step results in the formation of the target compound, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide.
Purification and Characterization
Purification typically involves column chromatography or recrystallization, followed by characterization using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Data Table: Summary of Preparation Methods
Research Findings and Notes
- The Gewald reaction is favored for its regioselectivity and ability to incorporate diverse substituents at the 2- and 4-positions of the thiazole ring, as reported in patent US20130324737A1, which describes processes for synthesizing thiazole derivatives with functionalized side chains.
- Electrophilic chloromethylation is a critical step that requires precise control of reaction conditions to avoid poly-substitution or side reactions, as highlighted in patent US20130324737A1, emphasizing the importance of temperature regulation and reagent stoichiometry.
- The nucleophilic substitution to attach the cyclopropylacetamide moiety is optimized by using polar aprotic solvents like DMF, which stabilize the transition state and facilitate nucleophilic attack, consistent with standard protocols for amide functionalization.
- Purification and characterization are essential for ensuring compound purity, with NMR and mass spectrometry serving as primary tools for confirming the structure.
Chemical Reactions Analysis
Types of Reactions
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The thiazole ring can undergo oxidation under specific conditions, resulting in the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, nitriles, or thioethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazole ring, which is known for its reactivity and ability to interact with biological targets. The presence of a chloromethyl group enhances its chemical properties, making it suitable for various synthetic applications. The molecular formula is , with a molecular weight of approximately 230.71 g/mol.
Organic Synthesis
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules by acting as a building block in various reactions, including:
- Chloromethylation Reactions: This compound can catalyze the chloromethylation of aromatic compounds, improving reaction rates and yields compared to traditional methods.
- Synthesis of Thiazole Derivatives: The compound's thiazole moiety allows for the synthesis of various derivatives that can exhibit different biological activities.
Biological Activities
The compound has been investigated for its potential antimicrobial and anticancer properties. Studies indicate that derivatives of this compound have shown activity against several pathogens and cancer cell lines:
- Antimicrobial Properties: Research has demonstrated efficacy against bacteria and fungi. The thiazole ring is known for its inherent antimicrobial activity, which can be enhanced by the chloromethyl substitution.
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may combat drug resistance in cancer cells. Testing against various cancer cell lines has shown promising results in inhibiting cell proliferation.
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives indicated that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria using the agar dilution method. The results demonstrated a minimum inhibitory concentration (MIC) that suggests potential for development as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro testing of synthesized derivatives showed promising results in inhibiting the growth of drug-resistant cancer cell lines. The study aimed at understanding the structure-activity relationship (SAR) indicated that modifications to the thiazole ring could enhance anticancer properties while minimizing cytotoxic effects on normal cells.
Mechanism of Action
The mechanism of action of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Analysis and Structural Features
The compound’s key structural differentiators include:
- Chloromethyl group at C4 : Enhances reactivity compared to aryl or alkyl substituents.
Table 1: Structural Comparison of Selected Thiazol-2-yl Acetamides
Physicochemical and Crystallographic Properties
- Crystallinity: The dichlorophenyl analog () exhibits a twisted conformation (61.8° dihedral angle between thiazole and aryl rings), influencing packing via N–H⋯N hydrogen bonds (R₂²(8) motif) .
- Reactivity: The chloromethyl group’s electrophilicity allows nucleophilic substitution (e.g., with amines or thiols), a feature absent in morpholino or dichlorophenyl analogs.
Biological Activity
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H11ClN2OS
- Molecular Weight : 230.71444 g/mol
- CAS Number : 1306603-84-8
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. The presence of the chloromethyl group enhances the lipophilicity of the compound, which is crucial for penetrating microbial membranes. In vitro studies have shown that this compound has effective inhibitory concentrations against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study demonstrated that thiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. The SAR analysis revealed that modifications to the thiazole ring and the cyclopropyl group significantly influence cytotoxicity against cancer cell lines. For instance, substituting different groups on the thiazole core altered the compound's ability to inhibit tumor growth in xenograft models.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Chloromethyl Group | Enhances membrane penetration and antimicrobial activity |
| Cyclopropyl Group | Influences binding affinity to biological targets |
| Thiazole Ring | Critical for anticancer activity; modifications can enhance or reduce potency |
Case Studies
- Antimicrobial Efficacy :
- Anticancer Mechanism :
- SAR Studies :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-amino-4-(chloromethyl)thiazole derivatives with cyclopropylacetamide precursors in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dioxane) at 20–25°C yields the target compound. Chloroacetyl chloride is often used to introduce the acetamide moiety .
- Key Considerations :
- Solvent Choice : Dioxane or ethanol improves solubility of intermediates.
- Temperature Control : Exothermic reactions require slow addition of reagents to avoid side products.
- Workup : Precipitation at pH 8–9 (using ammonia) followed by recrystallization from DMSO/water mixtures enhances purity .
Q. How is the structural integrity of this compound validated?
- Analytical Techniques :
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Cl bond: ~1.73 Å, thiazole ring planarity) .
- NMR Spectroscopy : Key signals include δ 2.1–2.3 ppm (cyclopropyl CH2), δ 4.2 ppm (chloromethyl CH2), and δ 7.5–8.0 ppm (thiazole protons) .
- Mass Spectrometry : Molecular ion peaks at m/z 245.1 (M+H+) confirm molecular weight .
Advanced Research Questions
Q. What reaction mechanisms govern the stability of the chloromethyl group in this compound under basic or nucleophilic conditions?
- Mechanistic Insight : The chloromethyl group undergoes nucleophilic substitution (SN2) with strong nucleophiles (e.g., amines, thiols), forming derivatives like thiomorpholides or aziridines. Steric hindrance from the cyclopropyl group slows reactivity compared to non-cyclopropyl analogs .
- Experimental Design :
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., piperidine vs. aniline) in DMF at 40°C.
- Computational Modeling : Density Functional Theory (DFT) predicts transition-state geometries and activation energies .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in IC50 values (e.g., 2.5 μM vs. 8.7 μM in kinase inhibition assays) may arise from:
- Assay Conditions : Differences in buffer pH, DMSO concentration, or ATP levels.
- Compound Purity : HPLC analysis (>98% purity) is critical; trace impurities (e.g., unreacted chloroacetyl chloride) can skew results .
- Resolution Strategy :
- Dose-Response Replication : Test multiple batches under standardized conditions.
- Structural Analog Comparison : Compare with N-[5-acetyl-4-methyl-1,3-thiazol-2-yl] analogs to isolate substituent effects .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Challenges : Low aqueous solubility (<0.1 mg/mL in PBS) due to hydrophobic cyclopropyl and thiazole groups.
- Solutions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
